2-Chlorocyclohexyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclohexyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-chlorocyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclohexyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoate ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and 2-chlorocyclohexanol.
Oxidation and Reduction: The cyclohexyl ring can undergo oxidation to form cyclohexanone derivatives or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,4-dichlorobenzoic acid and 2-chlorocyclohexanol.
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
2-Chlorocyclohexyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorocyclohexyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: A precursor in the synthesis of 2-Chlorocyclohexyl 2,4-dichlorobenzoate.
2,4-Dichlorobenzoyl Chloride: Another related compound used in organic synthesis.
Cyclohexyl Benzoate: A structurally similar ester without the chlorine substitutions.
Uniqueness
This compound is unique due to the presence of both the cyclohexyl ring and the dichlorobenzoate moiety.
Properties
CAS No. |
65224-28-4 |
---|---|
Molecular Formula |
C13H13Cl3O2 |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
(2-chlorocyclohexyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H13Cl3O2/c14-8-5-6-9(11(16)7-8)13(17)18-12-4-2-1-3-10(12)15/h5-7,10,12H,1-4H2 |
InChI Key |
XDVAIPBFWBOWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.